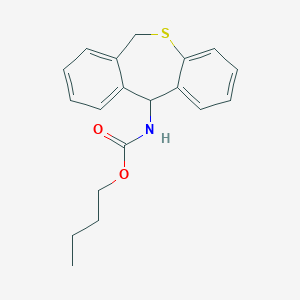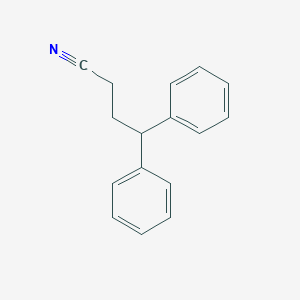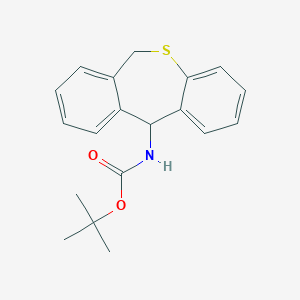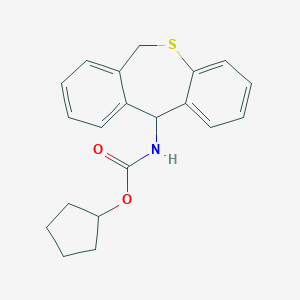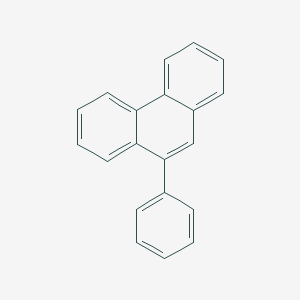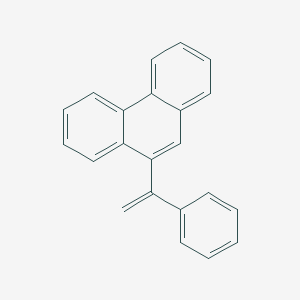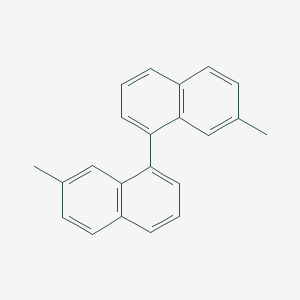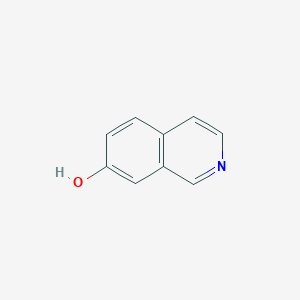
7-羟基异喹啉
描述
7-Hydroxyisoquinoline is a compound used to study its photophysical behavior in polymer matrices such as polymethyl methacrylate, cellulose acetate, polyvinyl alcohol, and sulfonated tetrafluoroethylene-based fluoropolymer-copolymer . It is also used to prepare quinine .
Synthesis Analysis
7-Hydroxyisoquinoline can be synthesized through a multi-step reaction involving toluene and other reagents . The reaction involves heating toluene for 6 hours .Molecular Structure Analysis
The molecular formula of 7-Hydroxyisoquinoline is C9H7NO . It has a molecular weight of 145.16 g/mol . The IUPAC name for this compound is isoquinolin-7-ol .Chemical Reactions Analysis
7-Hydroxyisoquinoline exhibits photophysical behavior in various polymer matrices . It is also used in the preparation of quinine .Physical And Chemical Properties Analysis
7-Hydroxyisoquinoline is a cream to brown or pale yellow crystalline powder . It is soluble in methanol and concentrated sulfuric acid . It has a transition temperature of 222.5-231.5°C .科学研究应用
Photophysical Studies in Polymer Matrices
7-Hydroxyisoquinoline is utilized to examine its photophysical behavior within various polymer matrices, including polymethyl methacrylate , cellulose acetate , polyvinyl alcohol , and sulfonated tetrafluoroethylene-based fluoropolymer-copolymer . These studies are crucial for understanding the compound’s properties in different environments and for potential applications in materials science .
Preparation of Quinine
This compound is also employed in the synthesis of quinine , an important medication used to treat malaria. The process involves using 7-Hydroxyisoquinoline as a precursor or intermediate in the chemical synthesis of quinine .
Anesthetics and Antihypertension Agents
Isoquinolines, including 7-Hydroxyisoquinoline, find applications in medical fields such as anesthetics and antihypertension agents. For example, derivatives like dimethisoquin (an anesthetic) and quinapril (an antihypertension agent) are synthesized from isoquinoline structures .
Biological Activities of Natural Alkaloids
Isoquinolines are a significant class of natural alkaloids that exhibit a wide range of biological activities. Research into 7-Hydroxyisoquinoline can provide insights into the synthesis and potential uses of these alkaloids in various therapeutic applications .
Antiviral Research
Recent studies have explored the antiviral activities of novel quinoline derivatives synthesized from 7-Hydroxyisoquinoline. These compounds have been evaluated against viruses such as the dengue virus serotype 2 (DENV2), showcasing the potential for developing new antiviral medications .
Cytotoxic Activity Against Cancer Cells
A series of hybrid 2-Quinolinone derivatives, which include 7-Hydroxyisoquinoline, have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines like MCF-7. This research is pivotal for discovering new cancer treatments .
安全和危害
未来方向
作用机制
Target of Action
It is known that this compound is used to study its photophysical behavior in polymer matrices . It’s also used to prepare quinine , which is a medication used to treat malaria and babesiosis.
Mode of Action
It is known that it exhibits an excited state proton transfer (espt) effect . This effect is often associated with the ability of certain molecules to absorb light and then use this energy to transfer a proton from one location to another within the molecule. This can result in changes in the molecule’s structure and properties.
Biochemical Pathways
Given its use in studying photophysical behavior in polymer matrices , it may be involved in pathways related to light absorption and energy transfer.
Pharmacokinetics
It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability and distribution within the body.
Result of Action
Its use in studying photophysical behavior suggests that it may influence light absorption and energy transfer processes at the molecular level .
Action Environment
It’s worth noting that it is incompatible with oxidizing agents , suggesting that its stability and efficacy may be affected by the presence of such agents in its environment.
属性
IUPAC Name |
isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKBMABEPCYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901678 | |
| Record name | NoName_814 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7651-83-4 | |
| Record name | 7-Isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
